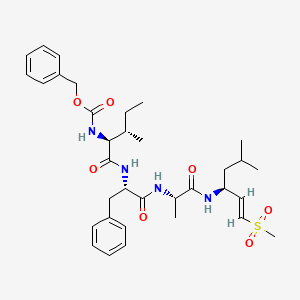

Cbz-Ile-Phe-Ala-LeuVSMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cbz-Ile-Phe-Ala-LeuVSMe est un composé peptidique synthétique qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure et de ses propriétés uniques. Le composé est constitué d'une séquence d'acides aminés : isoleucine, phénylalanine, alanine et leucine, avec un groupe protecteur benzyloxycarbonyle (Cbz) à l'extrémité N et un groupe méthyl thioéther (VSMe) à l'extrémité C. Cette disposition spécifique des acides aminés et des groupes fonctionnels confère au composé des caractéristiques chimiques et biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Cbz-Ile-Phe-Ala-LeuVSMe implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour construire des peptides. Le processus commence par la fixation de l'acide aminé C-terminal (leucine) à un support de résine solide. Les acides aminés suivants (alanine, phénylalanine et isoleucine) sont ensuite ajoutés séquentiellement en utilisant des réactifs de couplage tels que le N,N'-dicyclohexylcarbodiimide (DCC) et l'hydroxybenzotriazole (HOBt). Le groupe benzyloxycarbonyle (Cbz) est introduit pour protéger l'extrémité N, tandis que le groupe méthyl thioéther (VSMe) est ajouté à l'extrémité C par des réactions spécifiques d'alkylation du thiol .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont utilisés pour rationaliser le processus, garantissant un rendement et une pureté élevés. L'utilisation de la chromatographie liquide haute performance (CLHP) est cruciale pour purifier le produit final, en éliminant toute impureté ou sous-produit formé pendant la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Cbz-Ile-Phe-Ala-LeuVSMe subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thioéther peut être oxydé en sulfoxyde ou en sulfone à l'aide d'agents oxydants comme le peroxyde d'hydrogène.

Réduction : Les liaisons peptidiques peuvent être réduites dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : Le groupe benzyloxycarbonyle (Cbz) peut être éliminé par hydrogénolyse, en utilisant du palladium sur carbone (Pd/C) comme catalyseur.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H₂O₂) dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄) dans des conditions contrôlées.

Substitution : Palladium sur carbone (Pd/C) en présence d'hydrogène gazeux (H₂) pour les réactions de déprotection.

Principaux produits formés

Oxydation : Formation de dérivés sulfoxyde ou sulfone.

Réduction : Fragments de peptides réduits.

Substitution : Peptide déprotégé avec des groupes amines libres.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Employé dans les études enzyme-substrat pour comprendre l'activité et la spécificité des protéases.

Médecine : Étudié pour son potentiel en tant qu'agent thérapeutique pour cibler des enzymes ou des récepteurs spécifiques.

Industrie : Utilisé dans le développement de matériaux à base de peptides et de systèmes d'administration de médicaments.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les protéases. Le composé agit comme un substrat ou un inhibiteur, se liant au site actif de l'enzyme et modulant son activité. Le groupe benzyloxycarbonyle (Cbz) joue un rôle crucial dans la protection du peptide contre une dégradation prématurée, tandis que le groupe méthyl thioéther (VSMe) améliore sa stabilité et sa biodisponibilité .

Applications De Recherche Scientifique

Cbz-Ile-Phe-Ala-LeuVSMe has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Employed in enzyme-substrate studies to understand protease activity and specificity.

Medicine: Investigated for its potential as a therapeutic agent in targeting specific enzymes or receptors.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mécanisme D'action

The mechanism of action of Cbz-Ile-Phe-Ala-LeuVSMe involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The benzyloxycarbonyl (Cbz) group plays a crucial role in protecting the peptide from premature degradation, while the methyl thioether (VSMe) group enhances its stability and bioavailability .

Comparaison Avec Des Composés Similaires

Cbz-Ile-Phe-Ala-LeuVSMe peut être comparé à d'autres composés peptidiques similaires, tels que :

Cbz-Ile-Pro-Arg : Un autre peptide avec un groupe benzyloxycarbonyle (Cbz), utilisé dans les essais de protéases.

Cbz-Phe-Leu : Un dipeptide plus simple avec des groupes protecteurs similaires, utilisé dans les études de cinétique enzymatique.

Unicité

This compound se distingue par sa séquence spécifique et ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques. Sa stabilité, sa biodisponibilité et sa capacité à interagir avec des enzymes spécifiques en font un outil précieux dans diverses applications de recherche .

Propriétés

Formule moléculaire |

C34H48N4O7S |

|---|---|

Poids moléculaire |

656.8 g/mol |

Nom IUPAC |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-1-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C34H48N4O7S/c1-7-24(4)30(38-34(42)45-22-27-16-12-9-13-17-27)33(41)37-29(21-26-14-10-8-11-15-26)32(40)35-25(5)31(39)36-28(20-23(2)3)18-19-46(6,43)44/h8-19,23-25,28-30H,7,20-22H2,1-6H3,(H,35,40)(H,36,39)(H,37,41)(H,38,42)/b19-18+/t24-,25-,28+,29-,30-/m0/s1 |

Clé InChI |

NDQAQUAWHJQVGE-HZPWIFGKSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)

![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)

![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)

![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)

![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]](/img/structure/B10847551.png)